The synthesis of lenalidomide typically involves several key steps:
These methods ensure the compound retains its biological activity while minimizing impurities that could affect its therapeutic efficacy.
Lenalidomide has a complex molecular structure characterized by:
The three-dimensional conformation of lenalidomide allows it to interact effectively with biological targets, particularly in modulating immune responses.
Lenalidomide undergoes various chemical reactions that are crucial for its pharmacological activity:
These reactions are essential for understanding how lenalidomide exerts its therapeutic effects and how it can be optimized for better patient outcomes.
The mechanism of action of lenalidomide involves several pathways:
These mechanisms collectively contribute to lenalidomide's effectiveness in treating hematological malignancies.
Lenalidomide-C4-NH2 (hydrochloride) exhibits several notable physical and chemical properties:
These properties are critical for ensuring that lenalidomide can be effectively formulated into dosage forms that maintain stability and bioavailability.
Lenalidomide is primarily used in:
The versatility of lenalidomide underscores its importance not only as a therapeutic agent but also as a subject of ongoing research aimed at expanding its applications in medicine.
Lenalidomide-C4-NH2 hydrochloride (chemical name: Lenalidomide-C4-NH2 hydrochloride; synonyms: Cereblon ligand 1 hydrochloride; E3 ligase Ligand-Linker Conjugates 32 hydrochloride; CAS 2435715-90-3) represents a strategically engineered derivative of the immunomodulatory drug lenalidomide. Its molecular structure (C₁₇H₂₂ClN₃O₃; molecular weight: 351.83 g/mol) incorporates a critical four-carbon aminoalkyl chain (-C4-NH2) at the 4-position of the phthalimide ring, transforming it into a versatile ligand-linker conjugate for targeted protein degradation platforms [1] [4] [8]. The design rationale centers on optimizing the core lenalidomide scaffold—known for its high-affinity binding to the substrate recognition subunit Cereblon (CRBN) within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^)—while introducing a functional handle for modular assembly into proteolysis-targeting chimeras (PROTACs). The hydrochloride salt form significantly enhances aqueous solubility (100 mg/mL in water), facilitating biochemical and cellular applications [1].
The preservation of the glutarimide ring is essential, as crystallographic studies confirm that this moiety engages in critical hydrogen bonding with conserved tryptophan residues (tryptophan 380, tryptophan 386, and tryptophan 400) within CRBN's hydrophobic binding pocket. This interaction mimics the binding mode of parent lenalidomide, ensuring maintained recruitment of the E3 ligase machinery [3] [5] [10]. The appended C4-NH2 linker extends orthogonally from the phthalimide ring, positioned to project a covalently attached warhead targeting a protein of interest (POI) without sterically hindering the CRBN-ligand interface. This spatial orientation is crucial for facilitating the formation of a productive ternary complex (CRBN:Lenalidomide-C4-NH2:POI) necessary for ubiquitin transfer [1] [8].
Table 1: Key Physicochemical and Functional Properties of Lenalidomide-C4-NH2 Hydrochloride
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₇H₂₂ClN₃O₃ | Confirms elemental composition and hydrochloride salt form |
Molecular Weight | 351.83 g/mol | Impacts pharmacokinetics and cell permeability |
Aqueous Solubility | 100 mg/mL (284.23 mM) | Facilitates in vitro and cellular assays without organic co-solvents |
CRBN Binding Affinity | Retains high affinity (Comparable to lenalidomide) | Ensures efficient recruitment of E3 ubiquitin ligase complex |
Primary Application | PROTAC linker-ligand conjugate | Serves as CRBN-recruiting half-molecule for bifunctional degraders |
The C4-amino modification (4-aminobutyl chain) on the lenalidomide scaffold is not merely a passive linker attachment point; it actively modulates the molecular interactions within the CRBN binding pocket and the subsequent ternary complex. Structural and biochemical analyses reveal that this modification enhances the stability and specificity of CRBN engagement compared to the parent lenalidomide structure and other linker variants [1] [3].
The terminal primary amine (-NH₂) of the C4 chain, particularly when protonated under physiological conditions, can engage in favorable electrostatic interactions or hydrogen bonding with complementary residues near the periphery of the CRBN binding pocket. More significantly, molecular dynamics simulations demonstrate that the alkyl chain itself contributes to enhanced complex stability through hydrophobic shielding. By occupying a solvent-exposed region adjacent to the core binding site, the C4 chain reduces water accessibility to key intermolecular hydrogen bonds formed between CRBN and the glutarimide/phthalimide core of the ligand. Specifically, molecular dynamics and steered simulations quantify that Lenalidomide-C4-NH2 increases the potential of mean force (PMF) required to break critical hydrogen bonds (e.g., CRBN^Asn351^:CK1α^Ile37^, CRBN^His357^:CK1α^Thr38^, CRBN^Trp400^:CK1α^Asn39^) within the CRBN-neosubstrate interface by up to 4.7 kcal/mol compared to complexes lacking the modification. This hydrophobic shielding effect translates directly into increased kinetic stability of the ternary complex [3].
Furthermore, the length and flexibility of the C4 chain (approximately 8-10 Å when extended) are optimal for positioning a conjugated POI ligand within productive proximity (typically < 40 Å) for ubiquitin transfer, without inducing excessive conformational strain that could destabilize the ternary complex. This is evidenced by PROTACs constructed using Lenalidomide-C4-NH2 (e.g., Compound 24) exhibiting potent degradation activity, with IC₅₀ values as low as 0.98 nM against acute leukemia cell lines like RS4;11 [1] [8]. The terminal amine provides a chemically tractable handle (e.g., for amide coupling or reaction with NHS esters) enabling efficient conjugation to diverse warheads targeting various disease-relevant proteins.
Table 2: Impact of C4-Amino Modification on Ternary Complex Stability and Function
Parameter | Effect of C4-Amino Modification | Functional Consequence |
---|---|---|
Hydrogen Bond Robustness (PMF_HB) | Increased by 2.3 - 8.7 kcal/mol for key CRBN-neosubstrate H-bonds | Enhanced kinetic stability of ternary complex; reduced dissociation rate |
Solvent Accessibility | Decreased hydrophobic exposure of H-bond network | Reduced water-catalyzed H-bond breakage; improved complex half-life |
Ternary Complex Cooperativity (α) | Increased positive binding cooperativity | More efficient formation of productive CRBN:PROTAC:POI complex |
Degradation Potency (IC₅₀) | Sub-nanomolar to low nanomolar in cell-based assays (e.g., 0.98 nM) | Highly efficient target protein degradation at low compound concentrations |
The efficacy of CRBN-based degraders is profoundly influenced by the structural features of the E3 ligase ligand and its linker, impacting the stability, geometry, and cooperativity of the ternary complex formed with the target protein. Lenalidomide-C4-NH2 hydrochloride exhibits distinct advantages over other lenalidomide derivatives (e.g., Lenalidomide-C5-acid, Lenalidomide-PEGn-linkers) and parent lenalidomide itself in promoting productive ternary complex formation [1] [3] [8].
Molecular dynamics (MD) simulations, particularly analyses of root mean square deviation (RMSD) and root mean square fluctuation (RMSF), provide critical insights. Simulations of Lenalidomide-C4-NH2 bound to CRBN show lower RMSD values (averaging ~0.35 nm after equilibration) at the binding site compared to derivatives with shorter (C2, C3) or longer (C5, C6) alkyl chains, indicating superior overall complex stability. Crucially, RMSF analyses reveal significantly reduced flexibility (lower Å values) specifically within the β-hairpin loop region (residues 36-42) of neosubstrates like Casein Kinase 1 alpha (CK1α) or Ikaros when bound within the ternary complex involving Lenalidomide-C4-NH2. This loop is essential for forming key hydrogen bonds with CRBN. The C4 linker appears to optimally restrict dynamic motions detrimental to maintaining these critical contacts, whereas shorter linkers lack sufficient stabilizing hydrophobic interactions and longer linkers introduce excessive flexibility or steric clashes [3] [5] [10].
The conformational rigidity imparted by the C4 alkyl chain, compared to more flexible polyethylene glycol (PEG)-based linkers, also contributes to higher positive cooperativity (α > 1). This means that binding of the PROTAC to CRBN enhances its affinity for the POI, and vice versa, leading to more efficient ternary complex formation. This cooperativity is quantified by comparing the dissociation constants (Kd) of the binary complexes (CRBN:PROTAC and PROTAC:POI) to the Kd of the ternary complex. PROTACs utilizing Lenalidomide-C4-NH2 consistently demonstrate higher α values than those using bulkier or more flexible linkers [1] [9].
Furthermore, the C4-NH2 modification outperforms the unmodified parent lenalidomide in PROTAC applications. While lenalidomide itself binds CRBN tightly, it lacks a linker for conjugation. Directly attaching a warhead or linker to the parent molecule's rings (e.g., at the 4-position without the C4 spacer) often disrupts critical ligand-CRBN interactions or projects the warhead sub-optimally. The C4-NH2 spacer effectively decouples the conjugation chemistry from the pharmacophoric elements, preserving high-affinity CRBN binding while enabling functional PROTAC assembly. This is reflected in the markedly higher degradation efficacy of PROTACs built using Lenalidomide-C4-NH2 versus those using direct conjugates to the lenalidomide core [1] [8].
Table 3: Comparative Analysis of Lenalidomide Derivatives in Ternary Complex Formation
Derivative/Linker Attribute | Lenalidomide-C4-NH2 Hydrochloride | Shorter Alkyl (C2-C3) | Longer Alkyl/PEG (C5-C8, PEG4) | Parent Lenalidomide (Direct Conjugation) |
---|---|---|---|---|
Binding Site RMSD (MD) | Low (~0.35 nm) | Moderate | High | Variable (Often High) |
Neosubstrate Loop RMSF | Lowest Fluctuation | Moderate | High | High (If conjugation disrupts binding) |
Hydrophobic Shielding | Optimal | Partial | Partial/Excessive | None |
Linker Flexibility | Moderate (Conformationally restricted) | High (Very flexible) | Very High | N/A |
Ternary Complex Cooperativity (α) | High Positive | Low/Moderate | Moderate (Can be Negative with long linkers) | Often Low/Negative |
Typical PROTAC IC₅₀ (Cell) | Sub-nM - Low nM (e.g., 0.98 nM, 13.7 nM) | µM - High nM | nM - µM (Variable) | Often Weak/Inactive |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3